Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- is a compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target protein kinases and have shown potential as anticancer agents.
Properties
CAS No. |
59563-84-7 |
---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
phenyl-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanone |
InChI |
InChI=1S/C18H12N4O/c23-17(13-7-3-1-4-8-13)16-15-11-21-22(18(15)20-12-19-16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
GFNJGJVJJLVTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.